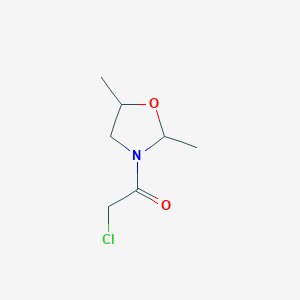
2-Chloro-1-(2,5-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl: is a chemical compound belonging to the oxazolidine class, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl typically involves the cyclization of amino alcohols with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxazolidinone, which is then further modified to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form oxazolidinone derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: : The chlorine atom in the chloroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxazolidinone derivatives.
Reduction: : Corresponding amines.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Explored for its use in drug development, particularly in the design of new antibiotics.
Industry: : Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl: is compared with other similar compounds, such as:
Oxazolidinone Antibiotics: : These compounds share structural similarities and are used in similar applications, particularly in medicine.
Chiral 3-Dichloroacetyl Oxazolidine Safeners: : Used in agriculture to protect crops from herbicides.
The uniqueness of Oxazolidine, 3-(chloroacetyl)-2,5-dimethyl lies in its specific substituents and the resulting chemical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
52837-06-6 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-5-4-9(6(2)11-5)7(10)3-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
NBPOAFWRBUQKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(O1)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















